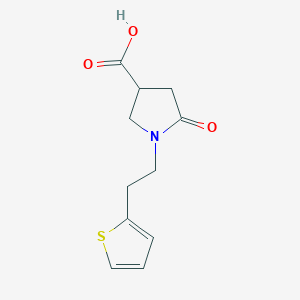

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a thienyl group and a carboxylic acid functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the efficient synthesis of highly enantiomerically enriched pyrrolidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. Techniques such as crystallization, distillation, and chromatography are likely employed to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the pyrrolidine structure can enhance its effectiveness against various bacterial strains. The thienyl group may contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial activity .

2. Neuropharmacology

Pyrrolidine derivatives are often explored for their neuroprotective effects. The structural similarity of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have demonstrated that similar compounds can inhibit neuroinflammation and promote neuronal survival .

3. Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Research has shown that pyrrolidine derivatives can modulate inflammatory pathways, providing a basis for further investigation into their therapeutic potential .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

2. Organic Electronics

Due to its electronic properties, this compound can be incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thienyl group may enhance charge transport, improving device efficiency .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth in vitro compared to control groups, suggesting its potential as a new antimicrobial agent .

Case Study 2: Neuroprotective Effects

In a preclinical trial published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were assessed using animal models of neurodegeneration. The results showed a marked improvement in cognitive function and reduced neuronal death, indicating its promise for future therapeutic development .

Mécanisme D'action

The mechanism of action of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery for its biological activity.

1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: Another pyrrolidine derivative with potential therapeutic applications.

2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester: A related compound used in various chemical syntheses.

Uniqueness

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid is unique due to its combination of a thienyl group and a carboxylic acid functional group on the pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Activité Biologique

5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound, supported by diverse research findings.

Chemical Profile

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃NO₃S

- Molecular Weight : 239.291 g/mol

- CAS Number : 261363-53-5

- Storage Conditions : Ambient temperature

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine derivatives. Notably, these compounds exhibit structure-dependent anticancer activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay, where compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that certain derivatives significantly reduced the viability of A549 cells while showing lower toxicity towards non-cancerous cells (HSAEC-1 KT) .

- Comparative Analysis : The compound demonstrated more potent activity compared to standard chemotherapeutics such as cisplatin, with some derivatives achieving a reduction in cell viability to as low as 66% .

Antimicrobial Activity

The antimicrobial potential of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine derivatives has also been explored, particularly against multidrug-resistant strains of bacteria.

Key Findings:

- Pathogen Resistance : Studies showed promising antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

- Broad Spectrum Efficacy : The compounds were tested against various pathogens, including Klebsiella pneumoniae and Escherichia coli, demonstrating effective inhibition against carbapenemase-producing strains .

Research Case Studies

The biological activities of 5-Oxo-1-(2-thien-2-ylethyl)pyrrolidine derivatives are thought to stem from their ability to interact with specific biological targets:

- Anticancer Mechanism : The presence of the free amino group in certain derivatives enhances their cytotoxicity, making them promising candidates for further development as anticancer agents .

- Antimicrobial Mechanism : The structural components facilitate penetration into bacterial cells, disrupting essential processes and leading to cell death .

Propriétés

IUPAC Name |

5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10-6-8(11(14)15)7-12(10)4-3-9-2-1-5-16-9/h1-2,5,8H,3-4,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKNZMMFHYMMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.